molecular formula C19H13F6N3O3S B11507675 2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide

2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B11507675
M. Wt: 477.4 g/mol
InChI Key: MDALEMYIKNTFOL-UHFFFAOYSA-N
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Description

2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a β-diketone or an α,β-unsaturated carbonyl compound, with a nitrogen source like guanidine or urea.

    Introduction of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as a Suzuki or Heck reaction, using a furan-containing reagent.

    Attachment of the Trifluoromethyl Group: This can be done using a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonate, under appropriate conditions.

    Formation of the Sulfanyl Linkage: This involves the reaction of a thiol or disulfide with the pyrimidine ring, typically under basic conditions.

    Acetamide Formation: The final step involves the reaction of the intermediate with an acylating agent, such as acetic anhydride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and sulfanyl group can be oxidized under appropriate conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The pyrimidine ring and acetamide group can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl and trifluoromethoxy groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols; electrophiles like alkyl halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced pyrimidine derivatives, amines

    Substitution: Substituted pyrimidine derivatives

Scientific Research Applications

2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may modulate the activity of specific receptors, leading to changes in cellular signaling pathways.

    DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[4-(trifluoromethyl)phenyl]acetamide
  • **2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[4-(methoxy)phenyl]acetamide

Uniqueness

2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which can significantly influence its chemical properties and biological activities. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C19H13F6N3O3S

Molecular Weight

477.4 g/mol

IUPAC Name

2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C19H13F6N3O3S/c1-28(11-4-6-12(7-5-11)31-19(23,24)25)16(29)10-32-17-26-13(14-3-2-8-30-14)9-15(27-17)18(20,21)22/h2-9H,10H2,1H3

InChI Key

MDALEMYIKNTFOL-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC(F)(F)F)C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

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